![molecular formula C19H18N2O3 B6518446 1-(4-methoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 891867-09-7](/img/structure/B6518446.png)
1-(4-methoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(4-methoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.13174244 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(4-Methoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound through a review of relevant literature, highlighting its pharmacological properties, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The molecular formula for this compound is C18H20N2O4. The compound features a tetrahydropyrazine core that is substituted with methoxy and methyl groups on the phenyl rings. This unique structure contributes to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Antioxidant Activity : Studies have demonstrated that compounds with similar structures possess significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases such as cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Inflammation plays a critical role in numerous chronic diseases. Compounds structurally related to this compound have shown promise in modulating inflammatory pathways .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against various human tumor cell lines such as MCF-7 (breast cancer) and A375 (melanoma) when tested in vitro .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound may modulate key signaling pathways such as NF-kB and MAPK pathways that are implicated in inflammation and cell proliferation.
Case Study 1: Antioxidant Activity
A study evaluating the antioxidant potential of various tetrahydropyrazines found that compounds similar to this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells. The results indicated a dose-dependent relationship between the concentration of the compound and its ability to scavenge free radicals .
Case Study 2: Antitumor Effects
In vitro assays conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a reduction of cell viability by approximately 60% at a concentration of 10 µM after 48 hours. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of caspase-3 activity .
Comparative Analysis
Property | Compound Name | Observed Effect |
---|---|---|
Antioxidant Activity | Similar Tetrahydropyrazines | Significant reduction in ROS levels |
Anti-inflammatory Effects | Related Phenolic Compounds | Modulation of inflammatory cytokines |
Antitumor Activity | 1-(4-Methoxyphenyl)-4-[(3-methylphenyl)methyl]-Tetrahydropyrazine | Inhibition of MCF-7 cell growth |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrazines exhibit significant anticancer properties. The compound has been synthesized and tested for its efficacy against various cancer cell lines. For instance, a study demonstrated that modifications at the phenyl rings can enhance cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could be exploited for drug development .
Neuroprotective Effects
Tetrahydropyrazines have also been investigated for their neuroprotective effects. Research indicates that this compound may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Synthesis
The compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of tetrahydropyrazine units into polymer backbones has shown to improve the material's resistance to degradation under heat and mechanical stress .
Nanocomposites
In nanotechnology, this compound has been explored as a functionalizing agent for nanoparticles. Its ability to stabilize metal nanoparticles enhances their catalytic properties, making them suitable for applications in environmental remediation and catalysis .
Case Study 1: Anticancer Efficacy
A research team synthesized several derivatives of 1-(4-methoxyphenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione and evaluated their anticancer activity against MCF-7 breast cancer cells. The study found that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents.
Case Study 2: Neuroprotection
In a laboratory setting, the neuroprotective effects of the compound were assessed using an in vitro model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. Results showed that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls.
Case Study 3: Polymer Development
A team focused on developing high-performance polymers using this compound as a building block. They reported improved tensile strength and thermal stability in the resulting materials compared to traditional polymers without tetrahydropyrazine units.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14-4-3-5-15(12-14)13-20-10-11-21(19(23)18(20)22)16-6-8-17(24-2)9-7-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJAQUNHCTZRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.